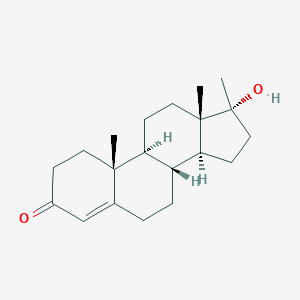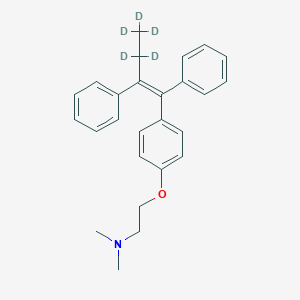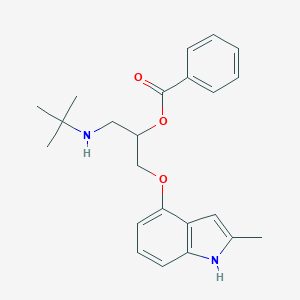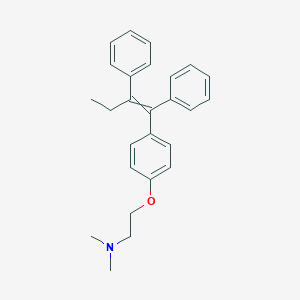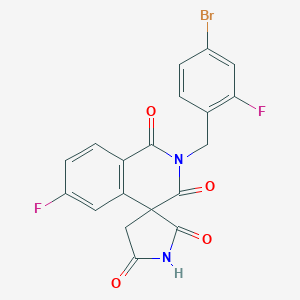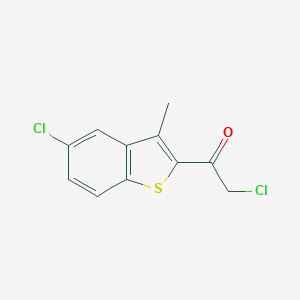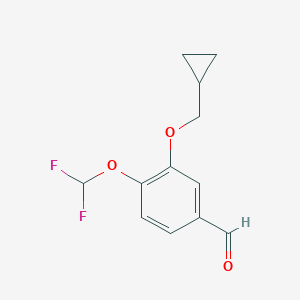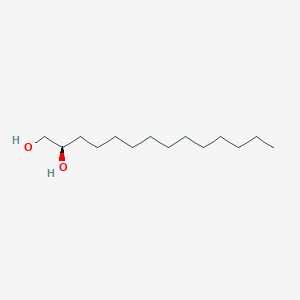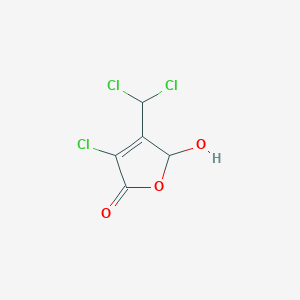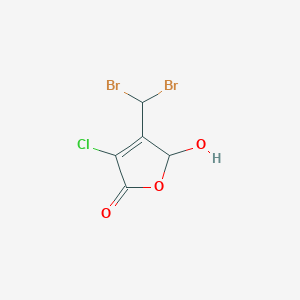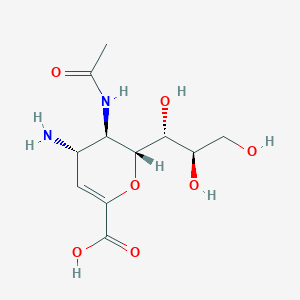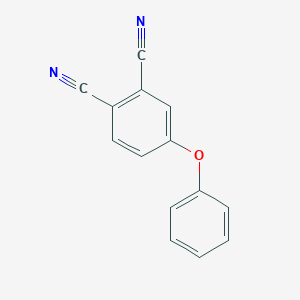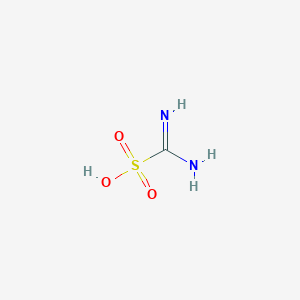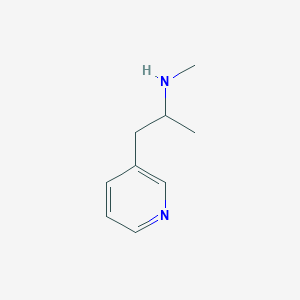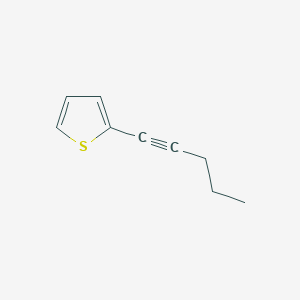
2-Pent-1-ynylthiophene
概要
説明
2-Pent-1-ynylthiophene is a chemical compound that belongs to the class of thiophene derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including material science, organic electronics, and biochemistry.
作用機序
The mechanism of action of 2-Pent-1-ynylthiophene is not fully understood. However, it is believed to interact with biomolecules, such as proteins and nucleic acids, through π-π stacking and hydrogen bonding interactions. This interaction can lead to changes in the conformation and function of biomolecules.
生化学的および生理学的効果
2-Pent-1-ynylthiophene has been shown to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been shown to exhibit antioxidant activity, which can protect cells from oxidative stress. In addition, it has been studied for its potential as a cancer therapeutic agent due to its ability to induce apoptosis in cancer cells.
実験室実験の利点と制限
One of the advantages of 2-Pent-1-ynylthiophene is its ease of synthesis and purification. It can be synthesized using simple and readily available starting materials and can be purified using standard laboratory techniques. However, one of the limitations is its low solubility in common organic solvents, which can make it difficult to handle and study.
将来の方向性
There are several future directions for the study of 2-Pent-1-ynylthiophene. One potential direction is the development of new synthetic methods to improve yield and purity. Another direction is the study of its interaction with biomolecules at the molecular level using techniques such as X-ray crystallography and NMR spectroscopy. Additionally, the potential applications of 2-Pent-1-ynylthiophene in the field of biochemistry, such as its use as a fluorescent probe for the detection of biomolecules, warrant further investigation.
科学的研究の応用
2-Pent-1-ynylthiophene has been extensively studied for its potential applications in various fields. In material science, it has been used as a building block for the synthesis of conjugated polymers and as a component in organic photovoltaic devices. In organic electronics, it has been used as a hole-transporting material in organic light-emitting diodes. In biochemistry, it has been studied for its potential as a fluorescent probe for the detection of biomolecules.
特性
CAS番号 |
145349-58-2 |
|---|---|
製品名 |
2-Pent-1-ynylthiophene |
分子式 |
C9H10S |
分子量 |
150.24 g/mol |
IUPAC名 |
2-pent-1-ynylthiophene |
InChI |
InChI=1S/C9H10S/c1-2-3-4-6-9-7-5-8-10-9/h5,7-8H,2-3H2,1H3 |
InChIキー |
MMDWHPHICBPCGZ-UHFFFAOYSA-N |
SMILES |
CCCC#CC1=CC=CS1 |
正規SMILES |
CCCC#CC1=CC=CS1 |
同義語 |
Thiophene, 2-(1-pentynyl)- (9CI) |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

